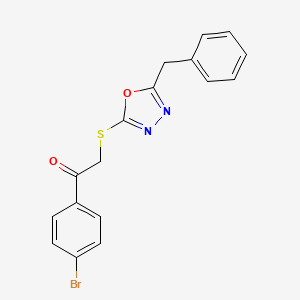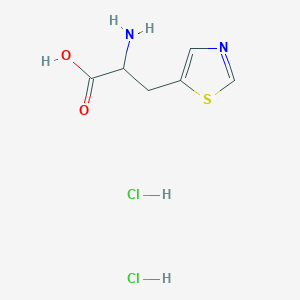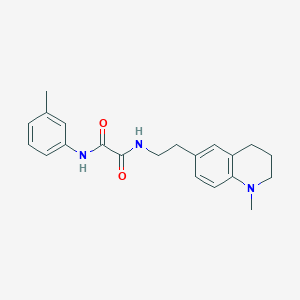![molecular formula C15H14BrNO2 B2620922 {4-[(4-Bromobenzyl)amino]phenyl}acetic acid CAS No. 656815-61-1](/img/structure/B2620922.png)
{4-[(4-Bromobenzyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Bromobenzyl)amino]phenyl}acetic acid is a useful research compound. Its molecular formula is C15H14BrNO2 and its molecular weight is 320.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
Research has explored the synthesis of compounds for potential use as enzyme inhibitors. For instance, derivatives of phenylacetic acid have been synthesized to investigate their inhibition activities against enzymes such as cholinesterase and acetylcholinesterase. These compounds have shown promise in inhibiting these enzymes, which could have implications for treating conditions like Alzheimer's disease. One study synthesized a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives, finding that 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine exhibited significant acetylcholinesterase-inhibition activity (Zhu et al., 2016).
Antibacterial and Antifungal Activities
The compound and its derivatives have also been studied for their potential antibacterial and antifungal properties. This is based on the premise that such compounds can interact with microbial enzymes or cell structures, leading to inhibition of microbial growth. Research has shown that derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, such as those synthesized from the reaction of phenylacetic acid derivatives with thiosemicarbazide, have exhibited significant activity against bacteria like Salmonella typhi, suggesting potential for developing new antimicrobial agents (Salama, 2020).
Antioxidant Properties
Some studies have focused on the antioxidant properties of derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, which can be important for protecting cells from oxidative damage. For instance, derivatives synthesized for their fluorescent properties also showed better antioxidant activity compared to their precursors, indicating their potential use in preventing oxidative stress-related damage (Khan, 2017).
Supercapacitor Applications
Research into the use of derivatives of phenylglycine, a similar compound, for enhancing the electrochemical properties of supercapacitors indicates the broader applicability of such compounds in energy storage technologies. The specific capacitance of these derivatives was found to be significantly higher than that of standard materials, suggesting potential use in developing more efficient energy storage devices (Kowsari et al., 2019).
Drug Design and Molecular Docking
The design and synthesis of novel compounds derived from 4-[(4-Bromobenzyl)amino]phenyl}acetic acid for potential pharmaceutical applications have been explored using molecular docking studies. These studies aim to understand how these compounds interact with biological targets at the molecular level, providing insights into their potential efficacy as drugs for various diseases. For example, new phenylsulfamoyl carboxylic acids were synthesized and evaluated for their antimicrobial and antioxidant activities, supported by molecular docking studies (Egbujor et al., 2019).
Eigenschaften
IUPAC Name |
2-[4-[(4-bromophenyl)methylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-5-1-12(2-6-13)10-17-14-7-3-11(4-8-14)9-15(18)19/h1-8,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMJJURDUVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate](/img/structure/B2620846.png)
![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)
![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)
![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)
